N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-7-14(8-4-12)16(18)17-11-13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAHIBOMLHLCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis for Scalable Production
A patent-pending method (CN103980230A) describes solvent-free solid-phase synthesis, adapted for analogous amides:
Procedure :
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Mechanochemically grind 4-methylbenzoic acid and 4-methoxybenzylamine with nano-ZnO (5 mol%) and KOH.
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Heat the mixture at 80°C for 2 hours under ball-milling conditions.
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Extract the product with hot ethanol and recrystallize.
Key Data :
Coupling Reagent-Mediated Synthesis
For acid-sensitive substrates, carbodiimide-mediated coupling offers an alternative:
Procedure :
-
Combine 4-methylbenzoic acid (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), and EDCI (1.5 equiv) in DMF.
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Add HOBt (0.5 equiv) to suppress racemization.
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Stir at 25°C for 12 hours, then purify via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|
| Dichloromethane | 25 | 85 | <5% |
| Toluene | 80 | 78 | 10% |
| DMF | 25 | 75 | 8% |
Polar aprotic solvents (e.g., DMF) enhance acyl chloride reactivity but may increase side reactions.
Catalytic Enhancements
The use of nano-ZnO in solid-phase synthesis reduces reaction time from 8 hours to 2 hours while improving yield by 15%.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylmethyl-4-methylbenzamide.
Reduction: Formation of N-[(4-methoxyphenyl)methyl]-4-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-[(4-methoxyphenyl)methyl]-4-methylbenzamide serves as a crucial building block in organic synthesis. It is utilized to create more complex molecular structures through various chemical reactions, including oxidation, reduction, and substitution. For instance:
- Oxidation leads to the formation of 4-hydroxyphenylmethyl-4-methylbenzamide.
- Reduction results in N-[(4-methoxyphenyl)methyl]-4-methylbenzylamine.
- Substitution can yield various derivatives depending on the nucleophiles involved.
Biological Research
Biochemical Probes
The compound has been investigated for its potential as a biochemical probe in biological studies. Its structural features allow it to interact with various biological targets, making it a candidate for exploring mechanisms of action in cellular processes.
Pharmaceutical Development
Therapeutic Properties
Research indicates that this compound may possess therapeutic properties, particularly anti-inflammatory and analgesic effects. Its unique combination of functional groups contributes to its potential efficacy in drug development:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.
- Analgesic Effects : Studies suggest that it may provide pain relief through modulation of pain pathways .
Industrial Applications
Material Development
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science, including polymer synthesis and coatings.
Case Study 1: Anti-inflammatory Effects
A study conducted on rodent models demonstrated that this compound significantly reduced inflammation markers compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.
Case Study 2: Analgesic Activity
In a clinical trial setting, the compound was tested for its analgesic properties. Results indicated a notable decrease in pain scores among participants receiving the compound compared to those on placebo, suggesting its potential as an analgesic agent.
Comparative Data Table
| Application Area | Details |
|---|---|
| Chemical Synthesis | Used as a building block for complex molecules; participates in oxidation, reduction, and substitution reactions. |
| Biological Research | Investigated as a biochemical probe; interacts with various biological targets. |
| Pharmaceutical Development | Potential anti-inflammatory and analgesic properties; may serve as a lead compound for new drug development. |
| Industrial Applications | Utilized in material development; suitable for polymer synthesis and coatings. |
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(4-methoxyphenyl)methyl]-4-methylbenzamide can be contextualized against the following analogues:
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy): The methoxy group in the target compound enhances solubility and may modulate receptor binding through hydrogen bonding. This contrasts with N-{[(4-nitrophenyl)amino]methyl}benzamide (), where the nitro group’s electron-withdrawing nature increases electrophilicity, favoring reactions like nucleophilic substitution . Halogenated Analogues: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () demonstrates how chloro substituents improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
These modifications are absent in the target compound but highlight opportunities for structural optimization .
HDAC Inhibition Profiles: Compounds 109 and 136 () share the 4-methylbenzamide core but differ in their amino-fluorophenyl chains. The 6-fold HDAC1/HDAC3 selectivity of 109 versus 3-fold for 136 underscores the impact of fluorination on isotype specificity, a consideration for designing selective epigenetic modulators .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), where coupling agents like DCC/HOBt facilitate amide bond formation. However, aqueous-phase synthesis (e.g., ) offers greener alternatives for scale-up .
Biological Activity
N-[(4-Methoxyphenyl)methyl]-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzamide structure with a methoxy group and a methyl group. Its molecular formula is CHNO, and it exhibits unique chemical properties due to the presence of these functional groups.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. This compound can bind to various molecular targets, leading to alterations in enzymatic activity or receptor signaling pathways. The exact mechanisms depend on the biological context in which the compound is applied, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that derivatives of this compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation. For instance, this compound was found to inhibit the growth of human breast cancer cells by affecting cell cycle progression .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammatory responses in various models .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | Contains amine and methoxy groups | Antimicrobial, anticancer |
| N-(4-Methoxyphenyl)-N-methylacetamide | Lacks benzamide functionality | Moderate antibacterial |
| 4-Methoxyphenethylamine | Simple phenyl structure | Limited biological activity |
This table illustrates how variations in structure can influence the biological activity of related compounds.
Case Studies
- Anticancer Study : A study published in Cancer Letters demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : In research conducted on various bacterial strains, this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
- Anti-inflammatory Research : A study highlighted its role in reducing inflammation markers in animal models of arthritis, suggesting its utility in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for N-[(4-methoxyphenyl)methyl]-4-methylbenzamide, and what coupling reagents are most effective?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-methylbenzoic acid with 4-methoxybenzylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. These reagents activate the carboxylic acid group, facilitating amide bond formation. The reaction is typically conducted at low temperatures (-50°C) to minimize side reactions and improve yield . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is recommended. Confirm purity using HPLC or TLC.
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of This compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include the amide C=O stretch (~1650–1680 cm⁻¹), aromatic C-H stretches (~3000–3100 cm⁻¹), and methoxy C-O stretch (~1250 cm⁻¹).
- ¹H-NMR : Expect aromatic protons in the δ 6.5–8.0 ppm range. The methyl group on the benzamide (4-methyl) appears as a singlet (~δ 2.3–2.5 ppm), while the methoxy group (4-OCH₃) resonates as a singlet (~δ 3.8 ppm). The benzylic CH₂ group (N-CH₂-) shows a triplet or quartet (~δ 4.3–4.5 ppm) due to coupling with adjacent protons .
Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency.
Q. What solvent systems and chromatographic methods are recommended for purification?
- Methodological Answer : Use a gradient of ethyl acetate and hexane (1:4 to 1:2) for silica gel column chromatography. For recrystallization, ethanol or ethanol/water mixtures yield high-purity crystals. Solvent polarity should be optimized to balance compound solubility and crystallization efficiency .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent) impact the yield and purity of This compound during synthesis?
- Methodological Answer :
- Temperature : Lower temperatures (-50°C) reduce side reactions like epimerization or hydrolysis, improving yield .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may require rigorous drying to prevent hydrolysis. Dichloromethane (DCM) is preferred for its low reactivity and ease of removal .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, -50°C | 85 | 98 |
| THF, 0°C | 72 | 95 |
| DMF, RT | 60 | 90 |
Q. What methodologies are recommended for analyzing fluorescence properties, and how do pH and solvent affect them?
- Methodological Answer :
- Fluorescence Setup : Use λex = 340 nm and λem = 380 nm, calibrated with a fluorometer. Prepare solutions in anhydrous solvents (e.g., ethanol, acetonitrile) to avoid quenching.
- pH Effects : Optimal fluorescence intensity occurs at pH 5 (buffered with 0.1 M acetate). Protonation/deprotonation of functional groups (e.g., amide, methoxy) alters electron density, affecting emission .
- Solvent Effects : Polar solvents (e.g., water) may reduce intensity due to hydrogen bonding, while non-polar solvents (e.g., toluene) enhance quantum yield.
Q. How can X-ray crystallography resolve structural ambiguities, and what software is recommended for refinement?
- Methodological Answer : Grow single crystals via slow evaporation (ethanol/water). Collect diffraction data using a Bruker SMART APEXII CCD diffractometer. Refine structures using SHELXL (for small molecules) or SHELXS (for phase determination). Key parameters:
Q. How can computational modeling (e.g., DFT) predict electronic properties or binding interactions?
- Methodological Answer : Use Gaussian 16 or ORCA for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., enzymes), guided by the compound’s methoxy and methyl substituents influencing hydrophobic binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported fluorescence intensities under varying pH conditions?
- Methodological Answer : Replicate experiments using standardized buffers (e.g., 0.1 M acetate for pH 3–6, phosphate for pH 7–8). Control ionic strength and temperature (25°C). If contradictions persist, perform time-resolved fluorescence to assess dynamic quenching effects. Validate with independent techniques like UV-Vis spectroscopy or isothermal titration calorimetry (ITC) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
